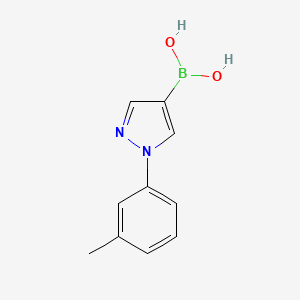
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a methyl group at the meta position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazoles.
Substitution: Various arylated pyrazoles depending on the aryl halide used.
科学的研究の応用
Chemistry
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds and in cross-coupling reactions .
Biology
In biological research, this compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents .
Medicine
Medicinal chemistry applications include the synthesis of novel therapeutic agents targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
作用機序
The mechanism of action of (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the specific context .
類似化合物との比較
Similar Compounds
(1-Phenyl-1H-pyrazol-4-yl)boronic acid: Similar structure but lacks the methyl group on the phenyl ring.
(1-(p-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the para position.
(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the ortho position.
Uniqueness
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
特性
分子式 |
C10H11BN2O2 |
|---|---|
分子量 |
202.02 g/mol |
IUPAC名 |
[1-(3-methylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-3-2-4-10(5-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 |
InChIキー |
DRVUKGKJIWJLRV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2=CC=CC(=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
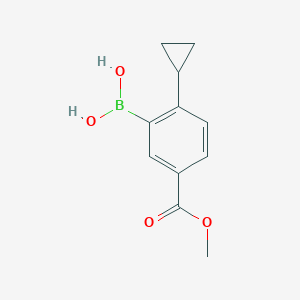
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
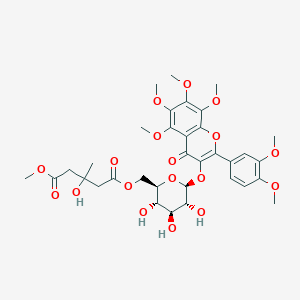
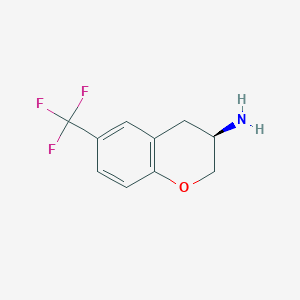
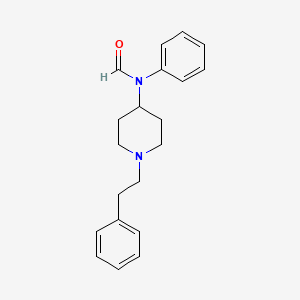

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
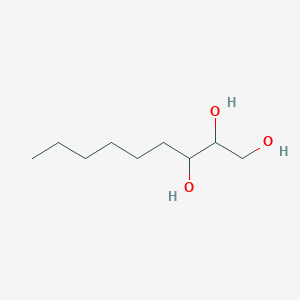
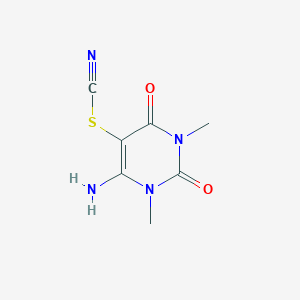
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
